Cas no 67696-78-0 (6-Oxo Norethindrone)

6-Oxo Norethindrone 化学的及び物理的性質
名前と識別子
-
- 6-Ketonorethindrone
- 6-Oxo Norethindrone
- (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
- (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione
- AKOS032958247
- 6-ketonorethisterone
- DTXSID50550661
- 67696-78-0
- 6-Keto Norethindrone
- 17?-Hydroxy-19-nor-17?-pregn-4-en-20-yn-3,6-dione
- TK6LUR9FS5
-
- インチ: InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17,23H,4-9,11H2,2H3/t13-,14-,15-,17+,19+,20+/m1/s1
- InChIKey: GFUSEGGPVQNTTK-WLCXVKOPSA-N
- ほほえんだ: CC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O
計算された属性
- せいみつぶんしりょう: 312.17300
- どういたいしつりょう: 312.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 666
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- PSA: 54.37000
- LogP: 2.67150
6-Oxo Norethindrone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O858285-10mg |
6-Oxo Norethindrone |
67696-78-0 | 10mg |
$ 201.00 | 2023-04-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478263-10 mg |
6-Oxo Norethindrone, |
67696-78-0 | 10mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478263-10mg |
6-Oxo Norethindrone, |
67696-78-0 | 10mg |
¥2858.00 | 2023-09-05 | ||
TRC | O858285-100mg |
6-Oxo Norethindrone |
67696-78-0 | 100mg |
$ 1568.00 | 2023-04-16 |
6-Oxo Norethindrone 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
6-Oxo Norethindroneに関する追加情報
Introduction to Compound CAS No. 67696-78-0: 6-Oxo Norethindrone
The compound with CAS No. 67696-78-0, commonly referred to as 6-Oxo Norethindrone, is a synthetic steroid derivative that has garnered significant attention in the fields of pharmacology and endocrinology. This compound is a derivative of norethindrone, which itself is a progestin—a synthetic version of the naturally occurring hormone progesterone. The 6-Oxo Norethindrone structure introduces an additional ketone group at the 6-position, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound.
Recent studies have highlighted the potential of 6-Oxo Norethindrone in various therapeutic applications, particularly in the realm of hormonal contraception and endocrine disorders. Its unique chemical structure allows for enhanced bioavailability and reduced side effects, making it a promising candidate for next-generation hormonal treatments. Researchers have also explored its role in managing conditions such as endometriosis, uterine fibroids, and certain types of cancers where hormonal regulation plays a critical role.
The synthesis of 6-Oxo Norethindrone involves a series of intricate chemical reactions, including oxidation and purification steps to ensure high purity. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to confirm the compound's structure and stability. These methods have been instrumental in validating the compound's integrity for preclinical and clinical studies.
One of the most compelling aspects of 6-Oxo Norethindrone is its ability to modulate estrogen receptors more effectively than traditional progestins. This characteristic has led to investigations into its potential use in hormone replacement therapy (HRT) for postmenopausal women, where balancing estrogen and progesterone levels is crucial for maintaining bone density and cardiovascular health. Recent clinical trials have demonstrated promising results in terms of efficacy and patient tolerance.
In addition to its therapeutic applications, 6-Oxo Norethindrone has been studied for its role in reproductive health. Researchers have examined its impact on ovarian function, uterine lining thickness, and menstrual cycle regulation. These studies have provided valuable insights into the compound's potential as a contraceptive agent with fewer adverse effects compared to existing options.
The global pharmaceutical industry has taken notice of 6-Oxo Norethindrone, with several companies investing in its development pipeline. Regulatory agencies have also expressed interest in evaluating its safety profile and efficacy through rigorous testing protocols. As research progresses, the compound is expected to play a pivotal role in advancing personalized medicine approaches tailored to individual patient needs.
In conclusion, CAS No. 67696-78-0: 6-Oxo Norethindrone represents a significant advancement in steroid hormone research. Its unique chemical properties, combined with cutting-edge research findings, position it as a key player in the future of hormonal therapies. As ongoing studies continue to uncover its full potential, this compound holds immense promise for improving women's health outcomes worldwide.
67696-78-0 (6-Oxo Norethindrone) 関連製品
- 68-22-4(Norethindrone)
- 105186-35-4(10β-Hydroxy ?4-Tibolone)
- 54048-10-1(Etonogestrel)
- 1236-00-6(10β-Hydroxy Norethindrone)
- 434-03-7(Ethisterone)
- 6533-00-2(Norgestrel)
- 797-63-7(Levonorgestrel)
- 51087-61-7(6(7)-Dehydro Norgestrel)
- 1162-60-3(19-Norpregn-4-en-20-yn-3-one,17-hydroxy-7-methyl-, (7a,17a)-)
- 2287283-58-1(1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid)




